molecular formula C18H21NO B3034346 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL CAS No. 159556-73-7

1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL

Cat. No.: B3034346
CAS No.: 159556-73-7
M. Wt: 267.4 g/mol
InChI Key: YRDDKKNUZORKDG-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL, also known as 1-(Diphenylmethyl)-2,2-dimethylazetidine-3-ol or 1-(Diphenylmethyl)-2,2-dimethylazetidine-3-oxide, is an organic compound with a molecular structure of C13H17NO. It is a colorless solid, insoluble in water, and has a melting point of 46-48°C. It is a chiral compound, meaning it can exist as two different stereoisomers, or mirror images of each other.

Scientific Research Applications

Crystal and Molecular Structure Insights

The compound 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-ol has been studied for its crystal and molecular structure, revealing triclinic space group characteristics with specific dimensions and angles. The structure is stabilized by a network of O-H...N intermolecular hydrogen bonds, highlighting the compound's unique geometrical properties (Ramakumar, Venkatesan, & Rao, 1977).

Synthetic Applications and Reactions

Research has focused on the synthesis and reactions of azetidine derivatives, including this compound. These studies have contributed to understanding the compound's potential as an intermediate in the synthesis of various chemical entities, indicating its importance in synthetic chemistry (Morimoto, Okutani, & Masuda, 1973).

Formation of Heterocyclic Compounds

The compound has been utilized in reactions leading to the formation of heterocyclic compounds. These reactions, involving various acceptor molecules, have led to the synthesis of imidazolidinone, triazinone, and pyrimidinone derivatives, demonstrating the compound's versatility in heterocyclic chemistry (Matsuda, Yamamoto, & Ishii, 1976).

Cycloaddition Reactions

Studies have also explored the cycloaddition reactions of this compound derivatives. These reactions have been important in the synthesis of various cyclic compounds, further showcasing the compound's reactivity and application in organic synthesis (Celebi, Cetiner, Güleç, & Türker, 2010).

Medicinal Chemistry Intermediates

In the realm of medicinal chemistry, the compound has served as a key intermediate in the preparation of various bioactive molecules. Its role in synthesizing intermediates for antibiotics and other therapeutic agents highlights its significance in pharmaceutical research (Fleck, McWhorter, DeKam, & Pearlman, 2003).

Mechanism of Action

Target of Action

The compound 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL is also known as Modafinil . It is primarily used to treat narcolepsy and is known for its wakefulness-promoting properties . The primary targets of Modafinil are the Histamine 1 (H1) receptors .

Mode of Action

Modafinil works by antagonizing the H1 receptors . This interaction results in the promotion of wakefulness and alertness . It is also known to have antiemetic, antitussive, hypnotic, and antiparkinson properties .

Biochemical Pathways

It is known that the drug influences several neurotransmitter systems, including dopamine, norepinephrine, serotonin, acetylcholine, glutamine, and gamma-aminobutyric acid .

Pharmacokinetics

Modafinil is administered orally . It has a protein binding of 62.3% and is primarily metabolized in the liver via amide hydrolysis . The elimination half-life of Modafinil is between 12 to 15 hours , and it is primarily excreted in the urine .

Result of Action

The molecular and cellular effects of Modafinil’s action result in increased wakefulness and alertness in individuals. It is used to treat conditions like narcolepsy, sleep apnea, and shift work sleep disorder .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Modafinil. Factors such as diet, physical activity, stress levels, and overall health can impact how the drug is metabolized and its effectiveness . For example, a healthy diet and regular exercise can enhance the drug’s effectiveness, while high stress levels might reduce its efficacy.

Safety and Hazards

The safety and hazards would depend on the exact compound. As a general rule, it’s important to avoid dust formation, avoid breathing in vapors, mists, or dust, and to use personal protective equipment .

Future Directions

The future directions for this compound would depend on its potential applications. For instance, if it has pharmaceutical applications, future research might focus on improving its synthesis, understanding its mechanism of action, or testing its efficacy in clinical trials .

Properties

IUPAC Name

1-benzhydryl-2,2-dimethylazetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-18(2)16(20)13-19(18)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDDKKNUZORKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257649
Record name 1-(Diphenylmethyl)-2,2-dimethyl-3-azetidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159556-73-7
Record name 1-(Diphenylmethyl)-2,2-dimethyl-3-azetidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159556-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Diphenylmethyl)-2,2-dimethyl-3-azetidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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